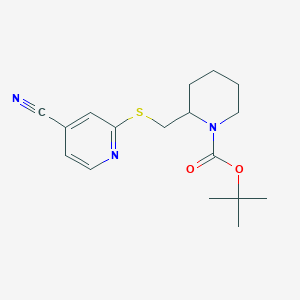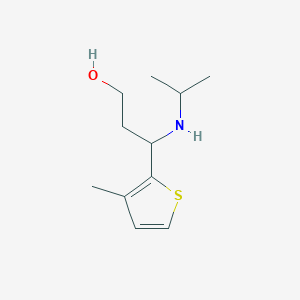
3-(Isopropylamino)-3-(3-methylthiophen-2-yl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Isopropylamino)-3-(3-methylthiophen-2-yl)propan-1-ol is an organic compound that belongs to the class of amino alcohols. These compounds are characterized by the presence of both an amino group and a hydroxyl group attached to a carbon chain. The presence of the thiophene ring adds to the compound’s complexity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Isopropylamino)-3-(3-methylthiophen-2-yl)propan-1-ol typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, which involves the condensation of a ketone with a nitrile and elemental sulfur.
Introduction of the Isopropylamino Group: This step can be achieved through nucleophilic substitution reactions where an isopropylamine is introduced to a suitable precursor.
Formation of the Amino Alcohol:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a carbonyl group.
Reduction: The compound can be reduced to form various derivatives, depending on the reagents used.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce various functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in the study of biochemical pathways involving amino alcohols.
Medicine: Possible applications in drug development, particularly for compounds targeting specific receptors or enzymes.
Industry: Use as an intermediate in the production of pharmaceuticals or other fine chemicals.
Mechanism of Action
The mechanism of action of 3-(Isopropylamino)-3-(3-methylthiophen-2-yl)propan-1-ol would depend on its specific interactions with molecular targets. This could involve binding to receptors, inhibition of enzymes, or other biochemical interactions. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
3-(Isopropylamino)-3-phenylpropan-1-ol: Similar structure but with a phenyl ring instead of a thiophene ring.
3-(Methylamino)-3-(3-methylthiophen-2-yl)propan-1-ol: Similar structure but with a methylamino group instead of an isopropylamino group.
Uniqueness
The presence of the thiophene ring in 3-(Isopropylamino)-3-(3-methylthiophen-2-yl)propan-1-ol may confer unique electronic properties and reactivity compared to similar compounds with different aromatic rings
Properties
Molecular Formula |
C11H19NOS |
|---|---|
Molecular Weight |
213.34 g/mol |
IUPAC Name |
3-(3-methylthiophen-2-yl)-3-(propan-2-ylamino)propan-1-ol |
InChI |
InChI=1S/C11H19NOS/c1-8(2)12-10(4-6-13)11-9(3)5-7-14-11/h5,7-8,10,12-13H,4,6H2,1-3H3 |
InChI Key |
BUEJCKUSODTNLN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=C1)C(CCO)NC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-(3-Methoxyphenyl)-N-[4-(Pyridin-4-Yl)-1,3-Thiazol-2-Yl]acetamide](/img/structure/B13961170.png)

![N-(2-Benzo[d]isoxazol-3-yl-acetyl)-4-chloro-benzenesulfonamide](/img/structure/B13961181.png)

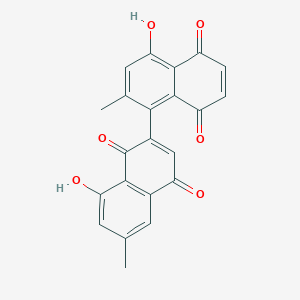
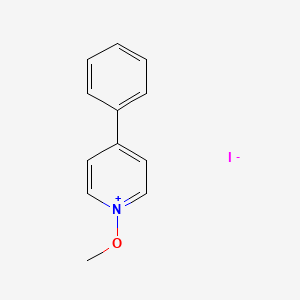
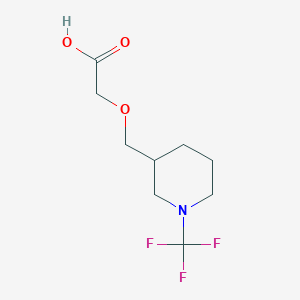

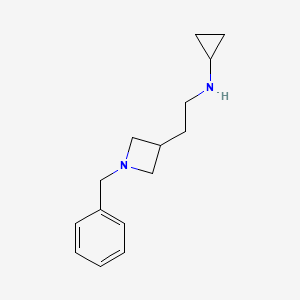
![3-[(4-Chlorophenyl)methyl]-1,3-thiazinane-2-thione](/img/structure/B13961231.png)
